1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one
Overview
Description
1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.128 g/mol . This compound is characterized by a pyrrolidin-2-one ring substituted with a 3-bromo-4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced pyrrolidinone.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
- 1-(2-Bromo-4-methoxyphenyl)pyrrolidin-2-one
- 1-(4-Methoxyphenyl)pyrrolidin-2-one
- 1-(3-Methoxyphenyl)pyrrolidin-2-one
- 1-(4-Chlorophenyl)pyrrolidin-2-one
These compounds share a similar pyrrolidin-2-one core structure but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMGOWUZEAIJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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